UNC9994 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

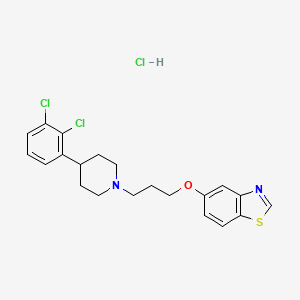

5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDQOQYYKZUEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC9994 hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of UNC9994 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel psychoactive compound that has garnered significant interest within the neuroscience and pharmacology communities. As an analog of the atypical antipsychotic aripiprazole, UNC9994 exhibits a unique pharmacological profile, functioning as a functionally selective, β-arrestin-biased agonist at the dopamine (B1211576) D2 receptor (D2R).[1][2][3] This biased agonism, which preferentially activates one signaling pathway over another, presents a promising avenue for the development of more targeted and potentially safer antipsychotic medications with reduced side effects. This technical guide provides a comprehensive overview of the mechanism of action of UNC9994, detailing its molecular interactions, downstream signaling cascades, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: Biased Agonism at the Dopamine D2 Receptor

The primary mechanism of action of UNC9994 revolves around its interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR) crucial for regulating mood, cognition, and motor control. Unlike traditional D2R agonists or antagonists that modulate both G protein-dependent and β-arrestin-dependent signaling pathways, UNC9994 exhibits a remarkable bias towards the β-arrestin pathway.

Specifically, UNC9994 acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R , while simultaneously functioning as an antagonist at the Gαi/o-protein coupled pathway .[1][4][5] This means that upon binding to the D2R, UNC9994 promotes the interaction of the receptor with β-arrestin-2, initiating a cascade of downstream signaling events independent of G protein activation. Conversely, it blocks the canonical G protein signaling pathway, which is typically associated with the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5][6]

The antipsychotic-like effects of UNC9994 have been demonstrated to be critically dependent on β-arrestin-2. In vivo studies have shown that the efficacy of UNC9994 in animal models of psychosis is abolished in β-arrestin-2 knockout mice.[1][4][7]

Interestingly, while the predominant view is that UNC9994 is devoid of G protein agonist activity, some studies have suggested that it may act as a partial agonist for G protein-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][9] This finding suggests a more complex interaction with D2R signaling than initially reported and warrants further investigation.

Signaling Pathways

The biased agonism of UNC9994 results in the selective activation of the β-arrestin signaling pathway downstream of the D2R. The following diagram illustrates the differential signaling induced by a canonical D2R agonist versus UNC9994.

Caption: Differential signaling pathways of a canonical D2R agonist versus UNC9994.

The β-arrestin pathway activated by UNC9994 is implicated in the regulation of downstream effectors such as Akt and Glycogen Synthase Kinase 3 (GSK-3), which are key players in neuronal signaling and are implicated in the pathophysiology of schizophrenia.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Functional Activity

| Parameter | Receptor/Assay | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| Dopamine D2 Receptor | 79 nM | [1][6] | |

| Serotonin 5-HT2A Receptor | 25 - 512 nM | [1] | |

| Serotonin 5-HT2B Receptor | 25 - 512 nM | [1] | |

| Serotonin 5-HT2C Receptor | 25 - 512 nM | [1] | |

| Serotonin 5-HT1A Receptor | 25 - 512 nM | [1] | |

| Histamine H1 Receptor | 2.4 nM | [1] | |

| Functional Activity (EC50) | |||

| β-arrestin-2 Recruitment (Tango Assay) | Dopamine D2 Receptor | <10 nM (6.1 nM) | [1][5][6] |

| β-arrestin-2 Recruitment (BRET Assay) | Dopamine D2 Receptor | 448 nM | [6] |

| GIRK Channel Activation | Dopamine D2 Receptor | 185 nM | [8][9] |

| GIRK Channel Activation | Dopamine D3 Receptor | 62.1 nM | [8] |

| Efficacy (Emax) | |||

| β-arrestin-2 Recruitment (Tango Assay) | Dopamine D2 Receptor | 91 ± 3% | [6] |

| β-arrestin-2 Recruitment (BRET Assay) | Dopamine D2 Receptor | 64 ± 2% | [6] |

| GIRK Channel Activation | Dopamine D2 Receptor | 15% (of dopamine response) | [9] |

| GIRK Channel Activation | Dopamine D3 Receptor | 89.1% (of dopamine response) | [8] |

Table 2: In Vivo Efficacy

| Animal Model | Dose | Effect | Reference(s) |

| PCP-induced hyperlocomotion (mice) | 2 mg/kg (i.p.) | Antipsychotic-like activity | [1] |

| NMDAR hypofunction (mice) | 0.25 mg/kg (with haloperidol) | Amelioration of schizophrenia-related phenotypes | [3] |

Experimental Protocols

The characterization of UNC9994's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

D2-Mediated β-Arrestin-2 Recruitment Assays

Tango Assay

The Tango assay is a quantitative method to measure G protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin to the receptor.

Caption: Workflow for the D2-mediated β-arrestin-2 translocation Tango assay.

Protocol:

-

Cell Culture: HEK293T cells are transiently transfected with plasmids encoding for the human dopamine D2 receptor fused to a TEV (Tobacco Etch Virus) protease cleavage site and a C-terminal tTA (tetracycline-controlled transactivator) transcription factor, along with a separate plasmid for β-arrestin-2 fused to TEV protease. A third plasmid containing a luciferase reporter gene under the control of a tTA-responsive promoter is also co-transfected.

-

Compound Treatment: Transfected cells are plated in 96-well plates and incubated with varying concentrations of UNC9994 or control compounds.

-

Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for β-arrestin recruitment, TEV protease cleavage, tTA translocation, and reporter gene expression.

-

Luminescence Reading: After incubation, a luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. EC50 and Emax values are calculated by fitting the dose-response data to a sigmoidal curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is another proximity-based assay used to monitor protein-protein interactions in live cells.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the dopamine D2 receptor fused to a Renilla luciferase (Rluc) energy donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) energy acceptor.

-

Compound Treatment: Transfected cells are harvested and plated in 96-well plates. They are then treated with varying concentrations of UNC9994 or control compounds.

-

Substrate Addition: Immediately before reading, the luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

BRET Measurement: The plate is read using a microplate reader capable of simultaneously measuring the light emission from Rluc (around 480 nm) and YFP (around 530 nm).

-

Data Analysis: The BRET ratio is calculated as the ratio of the YFP emission to the Rluc emission. An increase in the BRET ratio indicates that the two fusion proteins are in close proximity, signifying β-arrestin recruitment. EC50 and Emax values are determined from the dose-response curves.

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model

This animal model is widely used to assess the antipsychotic-like potential of test compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 7. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to UNC9994 Hydrochloride: A Dopamine D2 Receptor Biased Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9994 hydrochloride is a novel, functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R). As an analog of the atypical antipsychotic aripiprazole (B633), UNC9994 exhibits unprecedented biased agonism, selectively activating β-arrestin signaling pathways while remaining inert towards or antagonizing the canonical Gαi/o-protein-mediated signaling cascade.[1][2][3][4][5] This unique pharmacological profile has positioned UNC9994 as a valuable chemical probe for dissecting the distinct roles of D2R signaling pathways in both normal physiology and pathological states, particularly in the context of neuropsychiatric disorders like schizophrenia.[2][3][4] In preclinical models, UNC9994 has demonstrated antipsychotic-like activity, an effect that is dependent on the presence of β-arrestin-2, highlighting the potential therapeutic relevance of this signaling bias.[3][4] This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling and experimental workflows.

Quantitative Data Summary

The pharmacological profile of UNC9994 has been characterized through a series of in vitro binding and functional assays. The following tables summarize the key quantitative data, comparing UNC9994 to the atypical antipsychotic aripiprazole and the full D2R agonist quinpirole.

Table 1: Receptor Binding Affinities (Ki, nM) [3]

| Compound | D2 | D1 | D3 | D4 | D5 | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1A | H1 |

| UNC9994 | 79 | 4,000 | 17 | 138 | >10,000 | 140 | 25 | 512 | 26 | 2.4 |

| Aripiprazole | 8.0 | 895 | 19 | 251 | 1,051 | 40 | 1.4 | 250 | 18 | 6.0 |

Table 2: Functional Activity at the Dopamine D2 Receptor (Gαi/o Pathway) [1][3][5][6]

| Compound | Assay Type | Parameter | Value | Efficacy vs. Quinpirole |

| UNC9994 | cAMP Inhibition (GloSensor) | Agonist Activity | Inactive | N/A |

| Aripiprazole | cAMP Inhibition (GloSensor) | EC50 | 38 nM | Partial Agonist (51%) |

| Quinpirole | cAMP Inhibition (GloSensor) | EC50 | 3.2 nM | Full Agonist (100%) |

| UNC9994 | GIRK Channel Activation | EC50 | 185 nM | Weak Partial Agonist (15%) |

Note: While initially reported as inactive at the G-protein pathway based on cAMP assays, subsequent studies using a more sensitive GIRK channel activation assay revealed weak partial agonism for UNC9994.[7][8][9]

Table 3: Functional Activity at the Dopamine D2 Receptor (β-Arrestin-2 Recruitment) [1][3]

| Compound | Assay Type | Parameter | Value | Efficacy vs. Quinpirole |

| UNC9994 | Tango | EC50 | 6.1 nM | Partial Agonist (91%) |

| UNC9994 | DiscoveRx | EC50 | 448 nM | Partial Agonist (64%) |

| UNC9994 | BRET (with GRK2) | EC50 | >1,000 nM | Partial Agonist (>50%) |

| Aripiprazole | Tango | EC50 | 2.4 nM | Partial Agonist (73%) |

| Aripiprazole | DiscoveRx | EC50 | 3.4 nM | Partial Agonist (51%) |

| Aripiprazole | BRET (with GRK2) | EC50 | 145 nM | Partial Agonist (47%) |

| Quinpirole | Tango | EC50 | 2.0 nM | Full Agonist (100%) |

| Quinpirole | DiscoveRx | EC50 | 56 nM | Full Agonist (100%) |

| Quinpirole | BRET (with GRK2) | EC50 | 6.7 nM | Full Agonist (100%) |

Table 4: In Vivo Antipsychotic-like Activity [3]

| Model | Compound | Dose (mg/kg, i.p.) | Effect | β-Arrestin-2 Dependence |

| PCP-induced Hyperlocomotion | UNC9994 | 2.0 | Marked inhibition | Completely abolished in knockout mice |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Biased Agonism

UNC9994 exemplifies the principle of biased agonism, also known as functional selectivity, where a ligand stabilizes a specific receptor conformation that preferentially engages a subset of downstream signaling partners. In the case of the D2R, agonists can typically activate both Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), and β-arrestins, which mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades. UNC9994 uncouples these two pathways, blocking the G-protein pathway while promoting β-arrestin recruitment.

Experimental Workflow for Characterization

The characterization of a biased agonist like UNC9994 involves a multi-assay approach to independently quantify its effects on the G-protein and β-arrestin pathways. A typical workflow begins with determining the binding affinity of the compound to the target receptor, followed by functional assays for each signaling branch.

Detailed Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of UNC9994 for the dopamine D2 receptor and other off-target receptors.

-

Methodology: Competition binding assays are performed using cell membranes prepared from HEK293T cells transiently expressing the receptor of interest.

-

Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2R) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (UNC9994).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 1-2 hours at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of UNC9994 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Gαi/o-Mediated cAMP Inhibition Assay (GloSensor™)

-

Objective: To measure the effect of UNC9994 on D2R-mediated inhibition of adenylyl cyclase activity.

-

Methodology: The Promega GloSensor™ cAMP Assay is a live-cell, bioluminescence-based assay.[10][11][12][13][14]

-

Cell Culture and Transfection: HEK293T cells are co-transfected with a plasmid encoding the human dopamine D2 receptor and the pGloSensor™-22F cAMP plasmid. The GloSensor plasmid expresses a fusion protein of a cAMP-binding domain and a mutant form of firefly luciferase.

-

Assay Plate Preparation: Transfected cells are plated in 384-well white, clear-bottom assay plates.

-

Equilibration: Cells are incubated with the GloSensor™ cAMP Reagent (containing the luciferase substrate) for approximately 2 hours to allow for substrate loading.

-

Stimulation: To measure Gαi/o coupling, adenylyl cyclase is first stimulated with a non-dopaminergic agonist like isoproterenol (B85558) (acting via endogenous β-adrenergic receptors) or forskolin (B1673556) to increase basal cAMP levels.

-

Compound Addition: Increasing concentrations of UNC9994 (or control compounds) are added to the wells.

-

Detection: Luminescence is measured kinetically or at a fixed time point (e.g., 15-30 minutes) after compound addition using a plate luminometer. A decrease in luminescence indicates a reduction in intracellular cAMP, signifying Gαi/o activation.

-

Data Analysis: Data are normalized to the response of a full agonist (e.g., quinpirole) and vehicle. EC50 and Emax values are calculated using non-linear regression. For UNC9994, no decrease in luminescence is observed, indicating a lack of agonist activity at the Gαi/o pathway.[3][6]

-

β-Arrestin-2 Recruitment Assays

Three orthogonal assays have been used to confirm UNC9994's activity on β-arrestin-2 recruitment.

-

Objective: To quantify the recruitment of β-arrestin-2 to an activated D2 receptor.

-

Methodology: This is a reporter gene assay that measures the interaction between the receptor and β-arrestin.[15][16][17][18]

-

Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-2-TEV protease fusion protein, are used.

-

Transfection: Cells are transfected with a plasmid encoding the D2 receptor fused to a C-terminal TEV cleavage site followed by the tTA transcription factor.

-

Stimulation: Transfected cells are plated and stimulated with varying concentrations of UNC9994 for an extended period (e.g., 16-20 hours).

-

Mechanism: Agonist binding to the D2R recruits the β-arrestin-2-TEV protease. The protease then cleaves the tTA transcription factor from the receptor's C-terminus. The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene.

-

Detection: After incubation, a luciferase substrate is added, and the resulting luminescence is measured.

-

Data Analysis: Luminescence values are plotted against compound concentration to generate dose-response curves and determine EC50 and Emax values.

-

-

Objective: Similar to the Tango assay, this assay quantifies β-arrestin recruitment.

-

Methodology: This assay is based on enzyme fragment complementation (EFC).

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) is engineered to express the D2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA).

-

Stimulation: Cells are stimulated with UNC9994.

-

Mechanism: Recruitment of β-arrestin-EA to the D2R-ProLink brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme.

-

Detection: A substrate for β-galactosidase is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal. The signal is read on a luminometer.

-

Data Analysis: Dose-response curves are generated to determine EC50 and Emax.

-

-

Objective: To directly measure the proximity between the D2 receptor and β-arrestin-2 in live cells.[19][20][21][22][23]

-

Methodology: BRET measures energy transfer between a light-emitting donor molecule and a light-accepting fluorescent molecule.

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the D2 receptor fused to a Renilla luciferase variant (Rluc8, the BRET donor) and β-arrestin-2 fused to a fluorescent protein like mVenus or YFP (the BRET acceptor). Co-transfection with G-protein-coupled receptor kinase 2 (GRK2) is often required to enhance the signal for D2R, as it facilitates receptor phosphorylation necessary for β-arrestin binding.[6]

-

Assay: Transfected cells are plated in a white microplate. The Rluc8 substrate, coelenterazine (B1669285) h, is added.

-

Stimulation: Immediately after substrate addition, the cells are stimulated with UNC9994.

-

Detection: A BRET-capable plate reader simultaneously measures the light emission from Rluc8 (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). An increase in the BRET ratio upon agonist stimulation indicates that the donor and acceptor are in close proximity (<10 nm), signifying β-arrestin-2 recruitment to the receptor. EC50 and Emax values are determined from dose-response curves.

-

Conclusion

This compound is a pioneering example of a β-arrestin-biased dopamine D2 receptor ligand. Its unique ability to engage β-arrestin signaling while avoiding G-protein activation has made it an indispensable tool for neuropharmacology research. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to utilize or further investigate this compound. The antipsychotic-like effects observed in preclinical models, which are dependent on β-arrestin-2, suggest that targeting this pathway may offer a novel therapeutic strategy for schizophrenia, potentially separating therapeutic efficacy from the motor side effects associated with conventional D2R antagonists.[3][4] Further research into the precise downstream consequences of D2R/β-arrestin signaling, facilitated by probes like UNC9994, will be crucial in validating this innovative approach to drug development.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 7. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ågren R et al. (2018), The Beta-Arrestin-Biased Dopamine D2 Receptor L... - Paper [xenbase.org]

- 9. researchgate.net [researchgate.net]

- 10. GloSensor™ cAMP Assay Protocol [promega.sg]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ulab360.com [ulab360.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

- 18. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 19. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

UNC9994 Hydrochloride: A Technical Guide to a β-Arrestin-Biased Aripiprazole Analog for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride, an analog of the atypical antipsychotic aripiprazole (B633), represents a significant tool in the exploration of dopamine (B1211576) D2 receptor (D2R) pharmacology.[1][2][3][4] This technical guide provides an in-depth overview of UNC9994, focusing on its unique mechanism of action as a functionally selective, β-arrestin-biased agonist.[1][2][3] Unlike aripiprazole, which exhibits partial agonism at both G-protein and β-arrestin signaling pathways, UNC9994 preferentially activates β-arrestin signaling while being an antagonist of Gi-regulated cAMP production.[2][5][6] This guide summarizes its comparative pharmacology with aripiprazole, details key experimental protocols for its in-vitro and in-vivo characterization, and visualizes its signaling pathways and experimental workflows.

Introduction: The Rationale for Biased Agonism

Aripiprazole's clinical efficacy is attributed to its unique "dopamine system stabilizer" profile, acting as a partial agonist at D2 receptors.[7][8][9] This allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (like psychosis) and increasing it in hypodopaminergic states.[9] However, the downstream signaling of the D2R is complex, involving both canonical G-protein pathways and non-canonical β-arrestin-mediated signaling.[5][6] The hypothesis that separating these pathways could lead to improved therapeutics with fewer side effects has driven the development of "biased agonists".[5][6] UNC9994 was developed through a diversity-oriented modification of the aripiprazole scaffold to be a first-in-class β-arrestin-biased D2R ligand, providing a chemical probe to investigate the therapeutic relevance of this signaling pathway.[5][6]

Mechanism of Action: Functional Selectivity

UNC9994 is a functionally selective ligand for the dopamine D2 receptor.[1][2][3] Its core mechanism involves:

-

β-Arrestin-2 Recruitment: It acts as a partial agonist, potently recruiting β-arrestin-2 to the D2R.[2][5]

-

G-Protein Pathway Antagonism: In contrast to its effect on β-arrestin, it does not activate the Gi-mediated signaling pathway that leads to the inhibition of cAMP production.[5][6]

-

Dopamine D3 Receptor Activity: UNC9994 also shows activity at the D3 receptor, where it acts as a partial agonist for G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation.[10]

This biased agonism suggests that the antipsychotic-like effects of D2R ligands may be mediated, at least in part, through the β-arrestin pathway, independent of G-protein signaling.[5][6]

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound in comparison to its parent compound, aripiprazole.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | H1 |

| UNC9994 | 79[2][5] | High Affinity | 512 | 25 | 114 | 100 | 2.4 |

| Aripiprazole | 0.34[7] | High Affinity | Partial Agonist[8] | Antagonist[8] | Weak Partial Agonist[11] | Weak Partial Agonist[11] | - |

Data for UNC9994 serotonin (B10506) and histamine (B1213489) receptors from reference[2].

Table 2: Functional Activity at D2 Receptor

| Compound | Assay | Parameter | Value |

| UNC9994 | β-arrestin-2 Recruitment (Tango) | EC50 | <10 nM[2][3][12] |

| β-arrestin-2 Recruitment (Tango) | Emax | 91%[5] | |

| β-arrestin-2 Translocation (DiscoveRx) | EC50 | 448 nM[5] | |

| β-arrestin-2 Translocation (DiscoveRx) | Emax | 64%[5] | |

| Gi-mediated cAMP Production | Agonist Activity | None | |

| GIRK Channel Activation | EC50 | 185 nM[10] | |

| GIRK Channel Activation | Emax | 14.5% of dopamine[10] | |

| Aripiprazole | β-arrestin-2 Recruitment (Tango) | EC50 | 2.4 nM[5] |

| β-arrestin-2 Recruitment (Tango) | Emax | 73%[5] | |

| β-arrestin-2 Translocation (DiscoveRx) | EC50 | 3.4 nM[5] | |

| β-arrestin-2 Translocation (DiscoveRx) | Emax | 51%[5] | |

| Gi-mediated cAMP Production | EC50 | 38 nM[5] | |

| Gi-mediated cAMP Production | Emax | 51%[5] |

Emax values are relative to the full agonist quinpirole.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro D2 Receptor Signaling Assays

a) β-Arrestin-2 Recruitment Assay (Tango Assay)

-

Objective: To measure the ability of a compound to induce the interaction between the D2 receptor and β-arrestin-2.

-

Cell Line: HEK293T cells.

-

Methodology:

-

Cells are co-transfected with a plasmid encoding the human dopamine D2 receptor fused to a TEV protease cleavage site and a transcription factor, and another plasmid encoding β-arrestin-2 fused to TEV protease.

-

Cells are plated in 384-well plates and incubated for 24 hours.

-

Compounds (e.g., UNC9994, aripiprazole) are added at various concentrations.

-

Upon agonist binding to the D2R, β-arrestin-2 is recruited, bringing the TEV protease into proximity with its cleavage site.

-

Cleavage of the transcription factor allows it to translocate to the nucleus and activate a reporter gene (e.g., luciferase).

-

Luminescence is measured after a specified incubation time (e.g., 16-20 hours) to determine the extent of β-arrestin-2 recruitment.

-

Data are normalized to the response of a full agonist (e.g., quinpirole) and EC50 and Emax values are calculated.

-

b) Gi-Mediated cAMP Production Assay (GloSensor™ Assay)

-

Objective: To measure the effect of a compound on the Gi-protein-mediated inhibition of cAMP production.

-

Cell Line: HEK293T cells.

-

Methodology:

-

Cells are co-transfected with plasmids for the human dopamine D2 receptor and the GloSensor™-22F cAMP biosensor.

-

Cells are plated and incubated.

-

Cells are stimulated with isoproterenol (B85558) to increase intracellular cAMP levels.

-

Test compounds are added in the presence of isoproterenol.

-

Activation of the Gi-coupled D2R by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

The GloSensor™ biosensor produces a luminescent signal that is inversely proportional to the cAMP concentration.

-

Luminescence is measured, and the inhibition of isoproterenol-stimulated cAMP production is quantified.

-

In Vivo Behavioral Assays

a) Phencyclidine (PCP)-Induced Hyperlocomotion

-

Objective: To assess the antipsychotic-like activity of a compound in a rodent model of psychosis.

-

Animal Model: Wild-type and β-arrestin-2 knockout mice.

-

Methodology:

-

Mice are habituated to the testing environment (e.g., open-field chambers).

-

UNC9994 (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[2]

-

After a pre-treatment period (e.g., 30 minutes), phencyclidine (PCP) (e.g., 6 mg/kg, i.p.) is administered to induce hyperlocomotion.[5]

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).

-

The ability of UNC9994 to attenuate PCP-induced hyperlocomotion is quantified and compared between wild-type and knockout mice.[2][5]

-

b) MK-801-Induced Schizophrenia-Related Phenotypes

-

Objective: To evaluate the therapeutic potential of a compound in a pharmacological model of NMDAR hypofunction, which mimics aspects of schizophrenia.

-

Animal Model: Mice.

-

Methodology:

-

NMDAR hypofunction is induced by an acute injection of MK-801 (e.g., 0.15 mg/kg, i.p.).[13]

-

Test compounds, such as UNC9994 (e.g., 0.25 mg/kg, i.p.) alone or in combination with other drugs like haloperidol (B65202) (e.g., 0.15 mg/kg, i.p.), are administered.[13][14][15]

-

A battery of behavioral tests is conducted, including:

-

The effects of the drug treatments on reversing the behavioral deficits induced by MK-801 are analyzed.

-

c) Western Blotting for Downstream Signaling Molecules

-

Objective: To investigate the biochemical effects of drug treatment on signaling pathways implicated in schizophrenia and antipsychotic action.

-

Methodology:

-

Following behavioral testing in the MK-801 model, brain regions of interest (e.g., prefrontal cortex, striatum) are dissected.[14][15]

-

Tissues are homogenized in RIPA buffer with protease and phosphatase inhibitors.[14]

-

Protein concentrations are determined, and samples are prepared for SDS-PAGE.

-

Proteins are separated by electrophoresis, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of signaling proteins such as Akt (at Ser473) and GSK3β (at Ser9).[14][15]

-

Secondary antibodies conjugated to a detectable marker are used, and bands are visualized and quantified.

-

The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathways.

-

Visualizations: Signaling Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UNC9994|CAS 1354030-51-5|DC Chemicals [dcchemicals.com]

- 4. UNC9994 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 6. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychscenehub.com [psychscenehub.com]

- 10. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aripiprazole - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UNC9994 Hydrochloride: A β-Arrestin-Biased Dopamine D2 Receptor Agonist for Schizophrenia Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. Current antipsychotic drugs (APDs), which primarily target the dopamine (B1211576) D2 receptor (D2R), are effective for positive symptoms but often have limited efficacy for negative and cognitive symptoms and can induce significant side effects.[1] UNC9994 hydrochloride, an analog of the atypical antipsychotic aripiprazole, represents a novel therapeutic strategy by acting as a functionally selective, β-arrestin-biased agonist at the D2R.[2][3][4] This compound is engineered to preferentially activate β-arrestin signaling pathways over the classical G-protein (Gi/o) pathway, a mechanism hypothesized to contribute to antipsychotic efficacy while mitigating motor side effects.[3][4][5] Preclinical studies in mouse models of schizophrenia have demonstrated that UNC9994, particularly in combination with other APDs like haloperidol, can ameliorate a spectrum of schizophrenia-like behaviors, including positive, negative, and cognitive symptoms.[6][7][8][9] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its investigation in schizophrenia research.

Mechanism of Action: Functional Selectivity at the Dopamine D2 Receptor

UNC9994 is a pioneering example of a β-arrestin-biased ligand for a Gi-coupled G protein-coupled receptor (GPCR).[4] Unlike traditional D2R antagonists or partial agonists, UNC9994 exhibits functional selectivity, meaning it differentially engages downstream signaling pathways upon binding to the receptor.[1]

Specifically, UNC9994:

-

Acts as a partial agonist for D2R/β-arrestin-2 interactions , promoting the recruitment of β-arrestin-2 to the receptor.[3][4][7][8]

-

Is an antagonist of Gi/o-regulated cAMP production , meaning it does not activate the canonical G-protein signaling pathway.[2][3][4][8]

This biased agonism is thought to be crucial for its therapeutic potential. The antipsychotic-like effects of UNC9994 have been shown to be dependent on β-arrestin-2, as these effects are abolished in β-arrestin-2 knockout mice.[3][4] The preferential activation of the β-arrestin pathway is hypothesized to contribute to the antipsychotic efficacy while avoiding the motor side effects associated with strong D2R G-protein signaling modulation.[3][5]

Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at various receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki) of UNC9994

| Receptor | Ki (nM) |

| Dopamine D2 | 79[2][3] |

| Serotonin 5-HT1A | 25-512 (moderate to high)[2] |

| Serotonin 5-HT2A | 25-512 (moderate to high)[2] |

| Serotonin 5-HT2B | 25-512 (moderate to high)[2] |

| Serotonin 5-HT2C | 25-512 (moderate to high)[2] |

| Histamine H1 | 2.4 (high)[2] |

Table 2: In Vitro Functional Activity (EC50) of UNC9994

| Assay | EC50 | Emax (% of control) | Cell Line | Notes |

| D2R β-arrestin-2 Recruitment (Tango Assay) | <10 nM[2][3][10] | 91 ± 3%[3] | HEK293T | More efficacious than aripiprazole.[3] |

| D2R β-arrestin-2 Recruitment (BRET Assay) | 448 nM[3][11] | 64 ± 2%[3][11] | HEK293 (expressing GRK2) | Higher efficacy than aripiprazole.[3][11] |

| D2R Gi-mediated cAMP Production | No agonist activity | - | HEK293T | Acts as an antagonist.[3] |

| D2R G-protein-mediated GIRK channel activation | 185 nM[5] | 15% (of dopamine)[5] | Xenopus oocytes | Weak partial agonist.[5] |

| D3R G-protein-mediated GIRK channel activation | 62 nM[5] | 89% (of dopamine)[5] | Xenopus oocytes | More efficacious at D3R than D2R.[5] |

Signaling Pathways and Visualizations

UNC9994's unique mechanism of action involves the selective activation of the β-arrestin pathway downstream of the D2 receptor. The following diagrams illustrate the canonical D2R signaling pathways and the proposed mechanism of UNC9994.

Figure 1: Dopamine D2 Receptor Signaling Pathways

Experimental Protocols for Schizophrenia Research

UNC9994 has been evaluated in several preclinical models of schizophrenia, primarily those involving N-methyl-D-aspartate receptor (NMDAR) hypofunction.

Animal Models of Schizophrenia

-

Pharmacological Model (MK-801-induced NMDAR hypofunction):

-

Agent: MK-801 (Dizocilpine), a non-competitive NMDAR antagonist.[6][7][8][9]

-

Dosing: Acute intraperitoneal (i.p.) injection of 0.15 mg/kg.[6][7][8][9]

-

Phenotype: Induces hyperactivity, deficits in prepulse inhibition (PPI), and cognitive impairments, mimicking positive, negative, and cognitive symptoms of schizophrenia.[6][7]

-

-

Genetic Model (Grin1-KD mice):

Behavioral Assays

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of UNC9994 in these models.

References

- 1. Effects of β-Arrestin-Biased Dopamine D2 Receptor Ligands on Schizophrenia-Like Behavior in Hypoglutamatergic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of Haloperidol With UNC9994, β-arrestin-Biased Analog of Aripiprazole, Ameliorates Schizophrenia-Related Phenotypes Induced by NMDAR Deficit in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

UNC9994 Hydrochloride: A Technical Guide to a Pioneer in Biased GPCR Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride is a novel, potent, and selective β-arrestin-biased agonist of the dopamine (B1211576) D2 receptor (D2R).[1][2][3] Developed through a sophisticated, diversity-oriented modification of the aripiprazole (B633) scaffold, UNC9994 represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology.[3] It preferentially activates the β-arrestin signaling pathway over the canonical G protein-mediated pathway, a characteristic that has opened new avenues for the development of antipsychotics with potentially improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, consolidating key data and experimental methodologies to support ongoing research and development in this area.

Introduction: The Dawn of Biased Agonism

Traditional antipsychotic drug discovery has largely focused on modulating dopamine D2 receptor activity. However, these efforts have often been hampered by a lack of pathway specificity, leading to undesirable side effects. The concept of "biased agonism" or "functional selectivity" has emerged as a transformative approach, proposing that ligands can be designed to selectively engage specific intracellular signaling cascades downstream of a single receptor.

UNC9994 was born from this paradigm, engineered to be a β-arrestin-biased D2R agonist.[3] This means it preferentially activates signaling pathways mediated by β-arrestin, while having minimal to no effect on the G protein-mediated pathways that are associated with some of the motor and endocrine side effects of traditional antipsychotics.[3] Preclinical studies have demonstrated its antipsychotic-like activity in various animal models, validating the potential of this novel mechanism of action.[2]

Discovery and Synthesis

UNC9994 was discovered through a robust, diversity-oriented modification of the aripiprazole chemical scaffold.[3] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general approach involved a two-step alkylation sequence. This method was employed to generate a library of aripiprazole analogs, from which UNC9994 was identified as a potent and selective β-arrestin-biased agonist. Further details on the specific synthetic route, reagents, and reaction conditions would require access to the supplementary information of the primary discovery publication or potential patent filings, which were not available during the preparation of this guide.

Pharmacological Profile

UNC9994 exhibits a unique pharmacological profile characterized by its high affinity and functional selectivity for the dopamine D2 receptor.

Receptor Binding Affinity

UNC9994 displays a notable binding affinity for the dopamine D2 receptor, though lower than its parent compound, aripiprazole. Its affinity for other receptors has also been characterized, revealing a profile with potential for reduced off-target effects compared to some traditional antipsychotics.

| Receptor/Transporter | Ki (nM) |

| Dopamine D2 | 79[1] |

| Dopamine D3 | High Affinity |

| Serotonin 5-HT1A | 512[1][2] |

| Serotonin 5-HT2A | 25[1][2] |

| Serotonin 5-HT2B | 128[1][2] |

| Serotonin 5-HT2C | 256[1][2] |

| Histamine H1 | 2.4[1][2] |

Functional Activity

The hallmark of UNC9994 is its functional selectivity for the β-arrestin pathway. It acts as a partial agonist for β-arrestin-2 recruitment to the D2 receptor while simultaneously acting as an antagonist at the Gi-regulated cAMP production pathway.[1] However, some studies have indicated that UNC9994 may act as a weak partial agonist at G-protein-mediated potassium channels.[4]

| Assay | Receptor | EC50 (nM) | Emax (%) |

| β-arrestin-2 Recruitment (Tango) | Dopamine D2 | <10[1] | N/A |

| Gi-regulated cAMP Production | Dopamine D2 | No activity | N/A |

| GIRK Channel Activation | Dopamine D2 | 185 | 15 (relative to dopamine)[5] |

| GIRK Channel Activation | Dopamine D3 | 62[4] | 89 (relative to dopamine)[4] |

Mechanism of Action: A Biased Signaling Cascade

UNC9994's mechanism of action is centered on its ability to selectively activate the β-arrestin signaling pathway downstream of the dopamine D2 receptor. This biased agonism is a departure from traditional D2 receptor ligands that indiscriminately activate both G protein and β-arrestin pathways.

UNC9994 selectively activates the β-arrestin pathway.

Preclinical Development and In Vivo Efficacy

Preclinical studies in mouse models of schizophrenia have demonstrated the antipsychotic-like potential of UNC9994. These studies have been crucial in validating the therapeutic hypothesis of β-arrestin-biased agonism at the D2R.

Animal Models

UNC9994 has been evaluated in several well-established rodent models of schizophrenia, including:

-

Phencyclidine (PCP)-induced hyperlocomotion: PCP, an NMDA receptor antagonist, induces hyperactivity in rodents, which is a commonly used model for screening antipsychotic drugs.

-

Amphetamine (AMPH)-induced hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperlocomotion, another model sensitive to antipsychotic agents.[6]

-

Grin1 knockdown (Grin1-KD) mice: These mice have a genetic modification that reduces the expression of the GluN1 subunit of the NMDA receptor, leading to behaviors relevant to schizophrenia.

Key In Vivo Findings

-

UNC9994 has been shown to significantly reduce PCP- and amphetamine-induced hyperlocomotion in wild-type mice.[2][6]

-

The antipsychotic-like effects of UNC9994 are dependent on the presence of β-arrestin-2, as its efficacy is abolished in β-arrestin-2 knockout mice.[1][2]

-

Co-administration of UNC9994 with the traditional antipsychotic haloperidol (B65202) has been shown to ameliorate schizophrenia-related phenotypes in mouse models.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of UNC9994.

In Vitro Assays

Workflow for in vitro characterization of UNC9994.

-

Cell Line: HTLA cells (a HEK293T derivative) stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein.[7]

-

Principle: Ligand binding to a GPCR-tTA fusion protein recruits the β-arrestin2-TEV protease, which cleaves the tTA, allowing it to enter the nucleus and drive luciferase expression.[7]

-

Protocol Overview:

-

HTLA cells are transfected with the D2R-tTA construct.

-

Transfected cells are plated in 384-well plates.

-

Cells are treated with varying concentrations of UNC9994.

-

After an incubation period (typically 16-24 hours), luciferase activity is measured using a luminometer.

-

-

Cell Line: HEK293T cells.

-

Principle: This live-cell assay utilizes a genetically engineered luciferase that contains a cAMP-binding domain. Binding of cAMP induces a conformational change that increases light output. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.

-

Protocol Overview:

-

HEK293T cells expressing the D2R and the GloSensor™ plasmid are plated.

-

Cells are pre-incubated with the GloSensor™ cAMP Reagent.

-

Cells are treated with UNC9994 followed by stimulation with forskolin.

-

Luminescence is measured kinetically or at a fixed time point.

-

In Vivo Assays

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Apparatus: Open-field arena with automated activity monitoring.

-

Protocol Overview:

-

Mice are habituated to the testing room.

-

This compound or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a pretreatment period (e.g., 30 minutes), mice are injected with PCP (e.g., 3-10 mg/kg, i.p.).

-

Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).

-

-

Purpose: To assess motor side effects (extrapyramidal symptoms).

-

Apparatus: A horizontal bar raised to a specific height (e.g., 4 cm) above a surface.[8][9]

-

Protocol Overview:

-

Mice are treated with the test compound (e.g., UNC9994 or a positive control like haloperidol).

-

At specified time points after injection, the mouse's forepaws are gently placed on the bar.

-

The latency to remove both forepaws from the bar is recorded, up to a maximum cutoff time (e.g., 180 seconds).[8]

-

Future Directions and Unanswered Questions

The discovery and development of UNC9994 have paved the way for a new generation of antipsychotic drugs with improved therapeutic profiles. However, several key areas require further investigation:

-

Pharmacokinetics: Comprehensive pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are needed to understand its drug-like properties and to guide further development.

-

Toxicology and Safety: A thorough toxicological evaluation is necessary to establish a complete safety profile for UNC9994.

-

Clinical Translation: The promising preclinical findings need to be translated into human clinical trials to determine the efficacy and safety of UNC9994 in patients with schizophrenia and other psychotic disorders.

Conclusion

This compound stands as a landmark compound in the exploration of biased agonism at GPCRs. Its selective activation of the β-arrestin pathway at the dopamine D2 receptor has provided compelling preclinical evidence for a novel antipsychotic mechanism. The data and methodologies presented in this technical guide offer a valuable resource for the scientific community to build upon this pioneering work, with the ultimate goal of developing safer and more effective treatments for severe mental illnesses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jove.com [jove.com]

- 8. Induction of catalepsy in mice | PPTX [slideshare.net]

- 9. protocols.io [protocols.io]

An In-depth Technical Guide on the Binding Affinity and Functional Selectivity of UNC9994 Hydrochloride for the Dopamine D2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC9994 is an analog of the atypical antipsychotic aripiprazole (B633) and is characterized as a functionally selective or "biased" agonist for the dopamine (B1211576) D2 receptor (D2R).[1] Specifically, it demonstrates a preference for activating the β-arrestin signaling pathway over the canonical G-protein-mediated pathway. This technical guide provides a comprehensive overview of the binding affinity of UNC9994 hydrochloride for the D2R, the experimental protocols used for its determination, and the associated signaling pathways.

Binding Affinity Data

This compound exhibits a moderate binding affinity for the dopamine D2 receptor. The affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinity for Dopamine D2 Receptor

| Compound | Receptor | Parameter | Value (nM) | Reference |

| UNC9994 | Dopamine D2 (D2R) | Ki | 79 | [1][2][3][4] |

This Ki value was determined through a D2 antagonist radioligand competition binding assay.[2][4] In comparison to other related compounds, UNC9994's affinity for D2R is lower than that of UNC9975, UNC0006, and aripiprazole, which all display Ki values under 10 nM.[2][4]

Experimental Protocols

The binding affinity of UNC9994 for the D2R was determined using a radioligand competition binding assay. While the specific protocol from the original publication is not detailed in the provided search results, a generalized, standard methodology for such an assay is described below.

2.1 Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (UNC9994) by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor (D2R).

2.1.1 Materials

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293, CHO cells).

-

Radioligand: A high-affinity D2R antagonist, such as [³H]spiperone or [³H]raclopride.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salts (e.g., NaCl, KCl, MgCl₂, CaCl₂).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2R antagonist (e.g., haloperidol, sulpiride) to determine the amount of radioligand that binds non-specifically to the membranes or filter.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2.1.2 Method

-

Reaction Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (UNC9994).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of UNC9994 that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Signaling Pathways and Workflows

3.1 Dopamine D2 Receptor (D2R) Signaling Pathways

The D2R is a G-protein coupled receptor (GPCR) that can signal through two primary pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway. UNC9994 is a biased agonist, preferentially activating the β-arrestin pathway.

References

UNC9994 Hydrochloride: A Technical Guide to its Role as a β-Arrestin-Biased Ligand in G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9994 hydrochloride is a novel, functionally selective ligand for the dopamine (B1211576) D2 receptor (D2R), a G-protein coupled receptor (GPCR) critically implicated in various neuropsychiatric disorders.[1][2][3] This technical guide provides an in-depth analysis of UNC9994's unique pharmacological profile, focusing on its role as a β-arrestin-biased agonist. It deviates from classical D2R ligands by demonstrating a significant preference for the β-arrestin signaling pathway over the canonical G-protein-mediated pathway.[1][3][4] This document details the quantitative pharmacological data, experimental protocols for its characterization, and visual representations of the underlying signaling mechanisms. The unique properties of UNC9994 make it an invaluable tool for dissecting the distinct roles of G-protein and β-arrestin signaling in both physiological and pathological contexts, and it holds potential for the development of novel therapeutics with improved efficacy and reduced side effects.[3][4]

Introduction to this compound and Biased Agonism

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, GPCR ligands were classified as agonists or antagonists based on their ability to activate or block G-protein-mediated signaling cascades. However, the concept of "biased agonism" or "functional selectivity" has emerged, revealing that ligands can preferentially activate one downstream signaling pathway over another.[5]

UNC9994, an analog of the atypical antipsychotic aripiprazole, exemplifies this phenomenon at the dopamine D2 receptor.[2] The D2R, a member of the D2-like family of dopamine receptors, canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, D2R activation can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7]

Beyond G-protein signaling, ligand-activated D2R can be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[1] While initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own distinct signaling cascades, independent of G-proteins.[1][8]

UNC9994 is characterized as a β-arrestin-biased D2R agonist .[2][9] This means it preferentially activates the β-arrestin pathway while having minimal to no effect on the Gαi/o-mediated inhibition of cAMP production.[1][3][4] This unique profile allows for the specific investigation of the physiological and pathological roles of D2R-mediated β-arrestin signaling.

Quantitative Pharmacological Data

The pharmacological properties of UNC9994 have been characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its binding affinity and functional potency at the dopamine D2 receptor.

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | Dopamine D2 Receptor (D2R) | 79 nM | [1][2][5] |

| Histamine H1 Receptor | 2.4 nM | [2] | |

| Serotonin 5HT2A Receptor | 25-512 nM (range for various 5HT subtypes) | [2] | |

| Functional Activity (EC50) | D2R-mediated β-arrestin-2 Recruitment (Tango Assay) | <10 nM | [2] |

| D2R-mediated β-arrestin-2 Recruitment (20h stimulation) | 448 nM | [1] | |

| D2R-mediated GIRK Channel Activation | 185 nM (partial agonist, 15% of dopamine response) | [7] | |

| D3R-mediated GIRK Channel Activation | 62 nM (89% of dopamine response) | [7] | |

| Functional Activity (Emax) | D2R-mediated β-arrestin-2 Recruitment (Tango Assay) | 91% (relative to quinpirole) | [1] |

| D2R-mediated β-arrestin-2 Recruitment (20h stimulation) | 64% | [1] | |

| D2R-mediated Gαi-regulated cAMP production | No agonist activity | [1][3][4] |

Signaling Pathways

The differential engagement of downstream signaling pathways by UNC9994 at the dopamine D2 receptor is central to its utility as a research tool and potential therapeutic.

Canonical G-Protein Signaling Pathway (Antagonized by UNC9994)

Upon activation by an agonist, the D2R undergoes a conformational change that allows it to bind and activate heterotrimeric Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ dimer can go on to activate other effectors, such as GIRK channels. UNC9994 does not activate this pathway and acts as an antagonist at the level of Gαi-mediated cAMP inhibition.[1][3][4]

β-Arrestin Signaling Pathway (Activated by UNC9994)

UNC9994 binding to the D2R induces a receptor conformation that is preferentially recognized and phosphorylated by GRKs. This phosphorylation event serves as a docking site for β-arrestin-2. The D2R/β-arrestin-2 complex can then act as a signaling scaffold, recruiting various intracellular proteins to initiate G-protein-independent signaling cascades, which can include the activation of MAP kinases and other pathways. This pathway is potently activated by UNC9994.

Experimental Protocols

The characterization of UNC9994 as a β-arrestin-biased agonist relies on a suite of specialized in vitro functional assays. Below are detailed methodologies for the key experiments cited.

D2-Mediated cAMP Accumulation Assay (GloSensor™ Assay)

This assay measures the ability of a compound to modulate Gαi/o-mediated inhibition of cAMP production.

Objective: To determine if UNC9994 acts as an agonist, antagonist, or inverse agonist at the D2R G-protein signaling pathway.

Principle: HEK293 cells are co-transfected with the human dopamine D2 receptor and a GloSensor™-22F cAMP plasmid. The GloSensor™ is a genetically encoded biosensor that produces light in the presence of cAMP. Activation of the Gαi/o-coupled D2R by an agonist will inhibit isoproterenol-stimulated cAMP production, leading to a decrease in luminescence.

Materials:

-

HEK293T cells

-

Human Dopamine D2 Receptor expression plasmid

-

pGloSensor™-22F cAMP Plasmid

-

Transfection reagent (e.g., FuGENE® HD)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 96-well plates

-

GloSensor™ cAMP Reagent

-

Isoproterenol (B85558) (a β-adrenergic agonist to stimulate cAMP production)

-

This compound

-

Reference D2R agonist (e.g., quinpirole)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a suitable culture flask.

-

Co-transfect the cells with the D2R expression plasmid and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and resuspend them in CO2-independent medium.

-

Seed the cells into white, clear-bottom 96-well plates at an appropriate density.

-

Incubate the plates at 37°C for at least 2 hours.

-

-

GloSensor™ Reagent Addition:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Add the reagent to each well and incubate at room temperature for 2 hours to allow for substrate equilibration.

-

-

Compound Addition and Luminescence Reading:

-

Prepare serial dilutions of UNC9994, quinpirole (B1680403) (positive control), and any other test compounds.

-

Add isoproterenol to all wells (except for baseline controls) to stimulate cAMP production.

-

Immediately add the test compounds to the appropriate wells.

-

Measure luminescence at regular intervals for a desired period using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data to a vehicle control.

-

Plot the concentration-response curves and calculate EC50 or IC50 values.

-

β-Arrestin-2 Recruitment Assay (Tango™ GPCR Assay)

This assay quantifies the recruitment of β-arrestin-2 to the activated D2 receptor.

Objective: To measure the potency and efficacy of UNC9994 in promoting the interaction between D2R and β-arrestin-2.

Principle: The Tango™ assay utilizes a reporter gene system. The D2R is fused to a transcription factor, and β-arrestin-2 is fused to a protease. Upon ligand-induced interaction of D2R and β-arrestin-2, the protease cleaves the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase). The resulting luminescence is proportional to the extent of β-arrestin-2 recruitment.

Materials:

-

HTLA cells (HEK293 cells stably expressing a tetracycline-inducible luciferase reporter)

-

D2R-transcription factor fusion protein expression plasmid

-

β-arrestin-2-protease fusion protein expression plasmid

-

Transfection reagent

-

Cell culture medium

-

White 96-well plates

-

This compound

-

Reference D2R agonist (e.g., quinpirole)

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HTLA cells in a suitable culture flask.

-

Co-transfect the cells with the D2R and β-arrestin-2 fusion protein plasmids.

-

Incubate for 24 hours.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and seed them into white 96-well plates.

-

Incubate for another 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of UNC9994 and the reference agonist.

-

Add the compounds to the cells and incubate for the desired time (e.g., 6-24 hours).

-

-

Luminescence Measurement:

-

Add the luciferase assay substrate to each well according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to a vehicle control.

-

Plot the concentration-response curves and determine EC50 and Emax values.

-

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay measures the functional coupling of the D2R to GIRK channels.

Objective: To assess the ability of UNC9994 to activate G-protein-mediated ion channel activity.

Principle: Xenopus oocytes are co-injected with cRNAs encoding the D2R and the subunits of the GIRK channel (e.g., GIRK1 and GIRK4). Activation of the D2R by an agonist leads to the release of Gβγ subunits, which directly bind to and open the GIRK channels, resulting in a measurable outward potassium current.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human D2R, GIRK1, and GIRK4

-

Microinjection setup

-

Two-electrode voltage-clamp (TEVC) setup

-

Recording solutions (e.g., ND96)

-

This compound

-

Dopamine (as a reference agonist)

-

Pertussis toxin (PTX) to confirm Gαi/o coupling

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and prepare Xenopus oocytes.

-

Co-inject the oocytes with cRNAs for D2R, GIRK1, and GIRK4.

-

For control experiments, co-inject with the catalytic subunit of PTX.

-

Incubate the oocytes for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber of the TEVC setup.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Perfuse the oocyte with recording solution.

-

-

Compound Application:

-

Establish a stable baseline current.

-

Apply increasing concentrations of UNC9994 or dopamine to the bath and record the resulting current changes.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced outward current.

-

Construct concentration-response curves and calculate EC50 and relative efficacy.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for characterizing a biased GPCR ligand like UNC9994.

Conclusion and Future Directions

This compound represents a significant advancement in the field of GPCR pharmacology. Its pronounced bias towards the β-arrestin signaling pathway at the dopamine D2 receptor provides an unprecedented tool to dissect the distinct physiological and pathophysiological roles of G-protein-dependent and -independent signaling. The antipsychotic-like effects of UNC9994 observed in preclinical models, which are dependent on β-arrestin-2, suggest that targeting this pathway could lead to novel therapeutic strategies for schizophrenia and other neuropsychiatric disorders, potentially with fewer motor side effects associated with traditional D2R antagonists.[1][3][4]

Future research should focus on further elucidating the downstream signaling networks activated by UNC9994-induced β-arrestin recruitment in different neuronal populations. Moreover, the development of additional biased ligands for the D2R and other GPCRs will be crucial for validating the therapeutic potential of this approach and for expanding our understanding of the complex signaling landscape of this important receptor family. The continued investigation of compounds like UNC9994 will undoubtedly pave the way for the rational design of safer and more effective GPCR-targeted drugs.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. The Beta-Arrestin-Biased Dopamine D2 Receptor Ligand, UNC9994, Is a Partial Agonist at G-Protein-Mediated Potassium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

UNC9994 Hydrochloride: A Deep Dive into its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

UNC9994 hydrochloride has emerged as a significant chemical probe in pharmacology and drug discovery, primarily recognized for its unique β-arrestin-biased agonism at the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of its selectivity profile, detailing its interactions with various receptors and its functional consequences on distinct signaling pathways. The information presented herein is intended to support further investigation into D2R signaling and the development of next-generation therapeutics with improved efficacy and reduced side effects.

Core Mechanism: A β-Arrestin-Biased Dopamine D2 Receptor Agonist

UNC9994, an analog of the atypical antipsychotic aripiprazole, distinguishes itself as a functionally selective ligand for the dopamine D2 receptor.[1][2] It demonstrates a clear preference for activating the β-arrestin signaling cascade over the canonical G protein-mediated pathway.[2][3] Specifically, it acts as a partial agonist for the recruitment of β-arrestin-2 to the D2R while simultaneously functioning as an antagonist of Gi-regulated cAMP production.[1][2][4] This biased agonism is a critical feature, as it suggests the potential to separate the therapeutic effects of D2R modulation from the undesirable side effects associated with conventional antipsychotics.[2][4]

The antipsychotic-like activity of UNC9994 has been demonstrated to be dependent on β-arrestin-2, as its effects are abolished in β-arrestin-2 knockout mice.[1][2][4] While initially reported to be devoid of agonist activity at G protein-dependent signaling and unable to antagonize dopamine-evoked G protein signaling, subsequent studies have revealed a more nuanced interaction.[5] UNC9994 can act as a weak partial agonist at G protein-coupled inward rectifier (GIRK) channels via D2R and D3R, indicating some level of G protein-dependent activity.[5]

Quantitative Selectivity Profile

The following tables summarize the binding affinities (Ki) and functional activities (EC50, IC50, Emax) of UNC9994 at various G protein-coupled receptors (GPCRs).

Dopamine Receptor Binding and Functional Activity

| Receptor | Ki (nM) | Assay Type | Functional Activity | EC50/IC50 (nM) | Emax (%) | Assay Type |

| D2 | 79[1][4][6] | Radioligand Competition Binding | β-arrestin-2 Recruitment | <10[1] | - | β-arrestin-2 Recruitment |

| β-arrestin-2 Translocation | 448[6] | 64[6] | Tango Assay | |||

| Gi-mediated cAMP production | - | No activation[4][7] | Isoproterenol-stimulated cAMP production | |||

| GIRK Channel Activation (Agonist) | 185[5] | 14.5 (of dopamine response)[5] | GIRK activation in Xenopus oocytes | |||

| GIRK Channel Activation (Antagonist) | 630[5] | - | Inhibition of dopamine-induced GIRK activation | |||

| D3 | 17[1] | Radioligand Competition Binding | GIRK Channel Activation | 62.1[5] | More efficacious than at D2R[5] | GIRK activation in Xenopus oocytes |

| D4 | 138[1] | Radioligand Competition Binding | - | - | - | - |

Serotonin (5-HT) and Histamine Receptor Binding and Functional Activity

| Receptor | Ki (nM) | Assay Type | Functional Activity |

| 5-HT1A | - | - | Agonist[1][7] |

| 5-HT2A | 140[1] | Radioligand Competition Binding | Antagonist[1][7] |

| 5-HT2B | - | - | Antagonist[1][7] |

| 5-HT2C | - | - | Agonist[1][7] |

| H1 | 2.4[1] | Radioligand Competition Binding | Antagonist (less potent in functional assays)[1][4][7] |

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

Signaling Pathways and Experimental Workflow